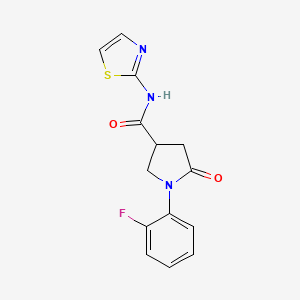![molecular formula C18H14F2N4O2 B5517741 N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5517741.png)
N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea is a useful research compound. Its molecular formula is C18H14F2N4O2 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.10848203 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition and Activation Mechanisms
N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea derivatives have been extensively studied for their biological activities, particularly focusing on their roles as enzyme inhibitors or activators. For instance, ureidopyridazine derivatives exhibit inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), a crucial enzyme involved in cholesterol metabolism, with theoretical studies correlating this activity to structural features of the compounds (Gelain et al., 2006).
Cytokinin Activity and Plant Growth
Significant research has also been conducted on the cytokinin activity of N-phenyl-N'-pyridylurea derivatives, showing potential in promoting plant growth. Studies reveal that certain derivatives can be as active as natural cytokinins, influencing tobacco callus bioassay results and suggesting applications in agriculture and plant biotechnology (Takahashi et al., 1978).
Synthetic Applications and Molecular Structures
Beyond biological activities, these compounds have been studied for their synthetic applications and molecular structures. For example, the crystal structure analysis of related benzoylphenylurea insecticides provides insights into their molecular conformations and interactions, contributing to the understanding of their biological activities and potential for the design of new compounds with enhanced properties (Cho et al., 2015).
Potential Anti-Cancer Agents
Moreover, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation by affecting translation initiation. This highlights the potential of these compounds as leads for the development of non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2/c1-11-2-7-17(24-23-11)26-16-5-3-14(4-6-16)21-18(25)22-15-9-12(19)8-13(20)10-15/h2-10H,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYWCLJTBLFTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5517662.png)

![6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5517680.png)

![2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)
![3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5517702.png)
![5-ACETYL-2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE](/img/structure/B5517703.png)


![N-{(E)-[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5517726.png)
![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)
![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)
![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)

